3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

描述

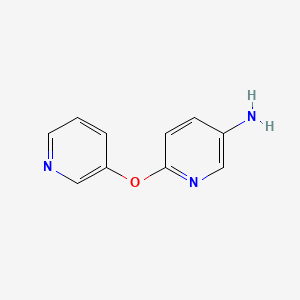

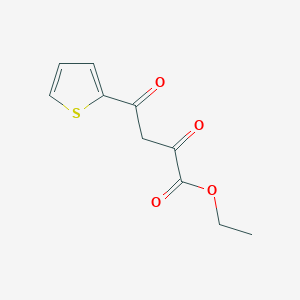

The compound 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a derivative of oxazolidine, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

The synthesis of related oxazolidine derivatives has been reported in several studies. For instance, the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has been achieved through a nucleophilic substitution reaction facilitated by intramolecular hydrogen bonding . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions and using diastereomeric salt formation or chromatography on a chiral stationary phase . Additionally, the synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, a key intermediate of Biotin, was synthesized from L-cystine through a six-step process .

Molecular Structure Analysis

Polymorphic transitions in related compounds have been studied, such as the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid, where grinding induced a transition to a more stable polymorph with a lower energy conformation . This indicates that the molecular structure of oxazolidine derivatives can be influenced by physical manipulation, which may affect their chemical properties.

Chemical Reactions Analysis

The chemical reactivity of oxazolidine derivatives has been explored in various contexts. For example, tert-alkyl amino hydroxy carboxylic esters were synthesized via an intermolecular ene-type reaction of oxazolones and enol ethers . Moreover, N-methyl-2-oxazolidinones were obtained stereo- and regio-selectively from 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates using concentrated sulfuric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidine derivatives are closely related to their molecular structure. The antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives were assessed, showing that most derivatives exhibited better antibacterial activities against various bacterial strains than their related compounds . This suggests that the introduction of the tert-butoxycarbonyl group can enhance the biological activity of these molecules.

作用机制

Target of Action

The primary target of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is the amino group in peptide synthesis . This compound, often referred to as a Boc-protected amino acid, is used as a protecting group for the amino moiety during peptide synthesis .

Mode of Action

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid acts as a protecting group for the amino moiety in peptide synthesis . The tert-butyloxycarbonyl (Boc) group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Biochemical Pathways

The use of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid in peptide synthesis affects the biochemical pathway of peptide bond formation. The Boc group protects the amino moiety, preventing unwanted reactions during the synthesis process . After the peptide synthesis is complete, the Boc group is removed, allowing the amino group to participate in further biochemical reactions .

Pharmacokinetics

Its solubility and stability in various solvents, such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), suggest that it could have good bioavailability if used in a biological context .

Result of Action

The result of the action of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is the successful synthesis of peptides with protected amino groups . This protection allows for selective reactions during peptide synthesis, leading to the formation of the desired peptide sequence .

Action Environment

The action of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid can be influenced by environmental factors such as pH and temperature. For example, the removal of the Boc group requires an acidic environment . Additionally, the compound’s solubility can be affected by the solvent used, which can influence its efficacy in peptide synthesis .

安全和危害

未来方向

属性

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)

![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)